molecular formula C12H10AsF6I B1224313 Diphenyliodonium hexafluoroarsenate CAS No. 62613-15-4

Diphenyliodonium hexafluoroarsenate

Cat. No.: B1224313
CAS No.: 62613-15-4
M. Wt: 470.02 g/mol
InChI Key: KFGZTBBPOZNSHA-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diphenyliodonium hexafluoroarsenate plays a significant role in biochemical reactions, particularly in the generation of strong acids through photolysis. It interacts with various enzymes and proteins, primarily through the release of protons upon exposure to light. This interaction can lead to the activation or inhibition of specific biochemical pathways. For example, this compound has been shown to interact with enzymes involved in the polymerization of epoxy resins, enhancing the curing process through the generation of acid catalysts .

Cellular Effects

This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. Upon exposure to light, the compound releases protons, which can alter the pH within cellular compartments. This change in pH can impact enzyme activity, leading to modifications in cellular functions. For instance, this compound has been observed to affect the photoreactivity of photosensitive polyimides, influencing the polymerization process and ultimately altering cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of strong acids through photolysis. When exposed to light, the compound undergoes a photochemical reaction that releases protons. These protons can then interact with various biomolecules, leading to enzyme activation or inhibition. For example, this compound can initiate the cationic photopolymerization of epoxy resins by generating acid catalysts, which in turn activate the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under specific storage conditions, but its photoreactivity can decrease over time if exposed to light for extended periods. Long-term studies have shown that this compound can maintain its effectiveness in generating strong acids for polymerization processes, although its efficiency may diminish with prolonged exposure to light .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively generate strong acids without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular functions and potential toxicity to aquatic life . It is crucial to determine the appropriate dosage to balance its effectiveness and minimize potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the generation of strong acids through photolysis. The compound interacts with enzymes and cofactors that facilitate the release of protons upon exposure to light. This interaction can affect metabolic flux and alter metabolite levels within cells. For instance, this compound has been shown to influence the photopolymerization of epoxy resins by generating acid catalysts that drive the polymerization process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, where it exerts its effects on biochemical reactions and cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to regions where it can effectively generate strong acids for photopolymerization processes, thereby enhancing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyliodonium hexafluoroarsenate can be synthesized through the reaction of diphenyliodonium salts with hexafluoroarsenic acid. One common method involves the reaction of diphenyliodonium chloride with hexafluoroarsenic acid in the presence of a suitable solvent such as methanol . The reaction is typically carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high purity and yield. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diphenyliodonium hexafluoroarsenate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iodonium oxides, while reduction reactions can produce diphenyl iodide. Substitution reactions typically result in the formation of new organoiodine compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyliodonium hexafluoroarsenate is unique due to its high efficiency as a photoinitiator and its ability to generate reactive intermediates under mild conditions. Its solubility in methanol and stability at low temperatures make it particularly suitable for various industrial and research applications .

Properties

IUPAC Name

diphenyliodanium;hexafluoroarsenic(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.AsF6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4,5,6)7/h1-10H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGZTBBPOZNSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[As-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10AsF6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886495
Record name Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1)
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Molecular Weight

470.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62613-15-4
Record name Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62613-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodonium, diphenyl-, hexafluoroarsenate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyliodonium hexafluoroarsenate
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Synthesis routes and methods

Procedure details

To a hot solution (80° to 90° C.) of diphenyliodonium chloride (5.0 grams, 0.016 moles, obtained from Aldrich)in water (200 grams) was added a solution of potassium hexafluoroarsenate (4.3 grams, 0.019 moles, obtained from Pfaltz & Bauer)in water (34 grams). A white precipitate formed immediately. After stirring for 10 minutes, the solid was collected by suction filtration and then air dried to yield diphenyliodonium hexafluoroarsenate (4.4 grams, 47 percent yield). This crude product, which can be purified by recrystallization from acetone/ethanol, can also be used directly for reaction with a diphenyl sulfide polymer to form the corresponding sulfonium polymer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Diphenyliodonium hexafluoroarsenate acts as a photoacid generator (PAG). Upon UV irradiation, it undergoes photolysis, generating a strong acid, often hexafluoroarsenic acid (HAsF6) [, , ]. This acid then initiates cationic polymerization reactions, particularly effective for monomers like epoxides [, , ].

A: this compound offers several advantages as a photoinitiator. It exhibits high reactivity upon UV exposure, leading to rapid curing processes [, ]. Additionally, it demonstrates good solubility in common solvents, facilitating its incorporation into various resin formulations [, ]. The ability to tailor the curing process by controlling the irradiation time and post-cure conditions makes it versatile for diverse applications [].

A: Yes, research has explored the kinetics of this compound-mediated polymerization. Studies demonstrate that the reaction involves a chemical amplification process, where a single acid molecule generated by DPI-AsF6 can initiate the polymerization of multiple monomer units [, ]. This amplification contributes to its efficiency as a photoinitiator. The activation energy for epoxy polymerization using DPI-AsF6 has been determined to be relatively low, around 6 kJ/mol for certain polyimide systems, highlighting its effectiveness even at lower temperatures [].

A: Yes, the type of PAG significantly influences photocuring. For instance, replacing this compound with diphenyl-iodonium 9,10-dimethylanthracene-2-sulfonate (DIAS) as the PAG resulted in a notable decrease in irradiation time required to achieve a similar level of monomer conversion. This improvement is attributed to DIAS's different absorption spectrum, allowing it to utilize a wider range of UV wavelengths for photolysis [].

A: While predominantly known for epoxy curing, research has explored this compound's potential in other areas. One notable example is its use in doping polypyrrole, a conducting polymer. Upon UV irradiation in the presence of DPI-AsF6, polypyrrole films exhibited a significant increase in conductivity []. This suggests its possible utility in developing photo-responsive materials or devices.

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